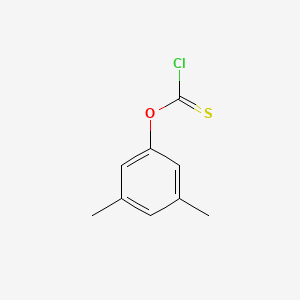
(1R,2S,3R,4R)-1-(1,3-Dithian-2-yl)-5-(trityloxy)pentane-1,2,3,4-tetraol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S,3R,4R)-1-(1,3-Dithian-2-yl)-5-(trityloxy)pentane-1,2,3,4-tetraol is an organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3R,4R)-1-(1,3-Dithian-2-yl)-5-(trityloxy)pentane-1,2,3,4-tetraol typically involves multiple steps, including the formation of the dithiane ring, the protection of hydroxyl groups, and the introduction of the trityloxy group. Common reagents used in these steps include:
Dithiane Formation: This step often involves the reaction of a dithiol with a carbonyl compound under acidic conditions.
Hydroxyl Protection: Hydroxyl groups can be protected using trityl chloride in the presence of a base such as pyridine.
Final Assembly: The protected intermediates are then coupled under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of such complex organic compounds may involve optimized synthetic routes to maximize yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S,3R,4R)-1-(1,3-Dithian-2-yl)-5-(trityloxy)pentane-1,2,3,4-tetraol can undergo various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the dithiane ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the trityloxy group or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiane ring typically yields sulfoxides or sulfones, while reduction can lead to the formation of thiols or other reduced species.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties or as a precursor to bioactive compounds.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1R,2S,3R,4R)-1-(1,3-Dithian-2-yl)-5-(trityloxy)pentane-1,2,3,4-tetraol depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Signal Modulation: It may modulate signaling pathways by interacting with receptors or other proteins.
Chemical Reactivity: The compound’s reactivity with other molecules can lead to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S,3R,4R)-1-(1,3-Dithian-2-yl)-5-(methoxy)pentane-1,2,3,4-tetraol: Similar structure but with a methoxy group instead of a trityloxy group.
(1R,2S,3R,4R)-1-(1,3-Dithian-2-yl)-5-(benzyloxy)pentane-1,2,3,4-tetraol: Similar structure but with a benzyloxy group.
Uniqueness
The presence of the trityloxy group in (1R,2S,3R,4R)-1-(1,3-Dithian-2-yl)-5-(trityloxy)pentane-1,2,3,4-tetraol imparts unique chemical properties, such as increased steric hindrance and potential for specific interactions with molecular targets.
Propiedades
Fórmula molecular |
C28H32O5S2 |
|---|---|
Peso molecular |
512.7 g/mol |
Nombre IUPAC |
(1R,2S,3R,4R)-1-(1,3-dithian-2-yl)-5-trityloxypentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C28H32O5S2/c29-23(24(30)25(31)26(32)27-34-17-10-18-35-27)19-33-28(20-11-4-1-5-12-20,21-13-6-2-7-14-21)22-15-8-3-9-16-22/h1-9,11-16,23-27,29-32H,10,17-19H2/t23-,24-,25+,26-/m1/s1 |
Clave InChI |
CLFIBAVCPNIUHE-FXSWLTOZSA-N |
SMILES isomérico |
C1CSC(SC1)[C@@H]([C@H]([C@@H]([C@@H](COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O)O |
SMILES canónico |
C1CSC(SC1)C(C(C(C(COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


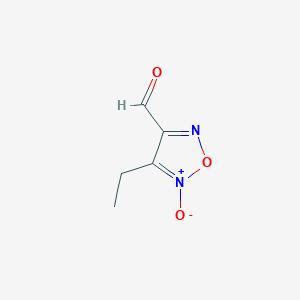
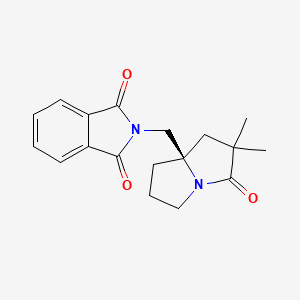
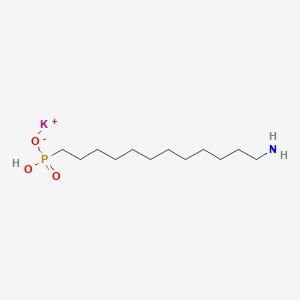
![6,7,8,9-Tetrahydro-5H-benzo[7]annulene-2-carbaldehyde](/img/structure/B12843951.png)

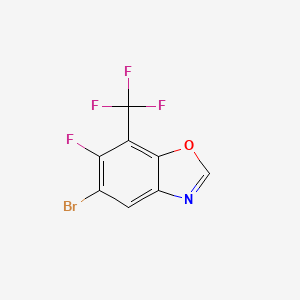
![6-Methyl-5-nitrobenzo[d]isoxazol-3-amine](/img/structure/B12843957.png)
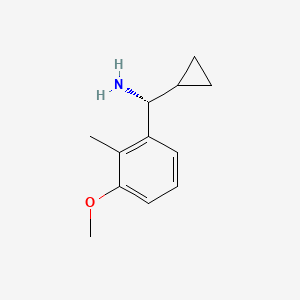
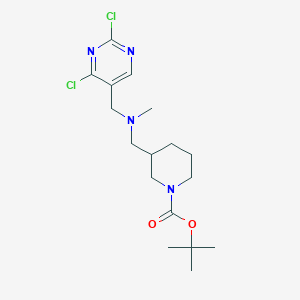

![(1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B12843979.png)
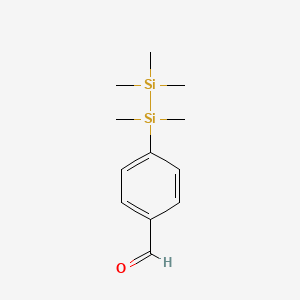
![[(1R,3S,8S,10R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B12843990.png)
